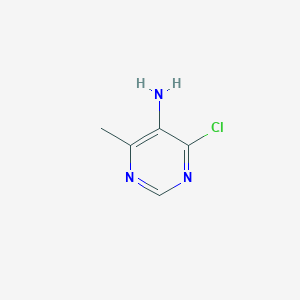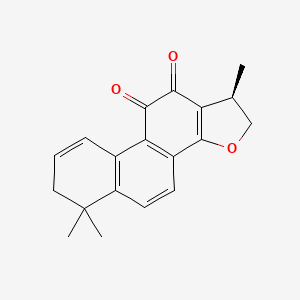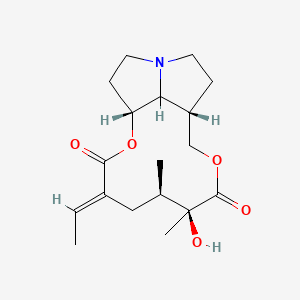
Ligularinine
Vue d'ensemble
Description
Ligularinine is a term that appears to be related to a class of natural products known as sesquiterpenes, which are derived from plants such as Ligularia lankongensis. These compounds are of interest due to their complex molecular structures and potential biological activities. The papers provided focus on the synthesis and structural elucidation of these compounds, particularly ligularone and isoligularone, which are likely related to this compound .
Synthesis Analysis
The synthesis of these natural products involves multiple steps, starting from readily available precursors. For instance, the synthesis of oxygenated bisabolane sesquiterpenes from Ligularia lankongensis was achieved by using R-(-)-carvone as a starting material. The process included Brown allylation, vanadium-catalyzed epoxidation, and the Mitsunobu reaction to establish the correct stereochemistry . Another approach for synthesizing racemic ligularone and isoligularone involved starting from a decahydronaphthalene derivative, followed by a KF-catalyzed reaction with nitrophenylthiopropene . A similar racemic synthesis of ligularone was described using a diene adduct approach, which involved several steps including reflux, silica gel treatment, reduction, dehydration, and desulfurization to achieve the final product . The synthesis of racemic ligularone and isoligulatone also utilized a furannulation reaction starting from a hexahydro-naphthalen-dione .
Molecular Structure Analysis
The determination of the molecular structure, particularly the stereochemistry of these compounds, is crucial for understanding their biological activity. The relative and absolute configurations of the bisabolane sesquiterpene were determined by comparing the synthesized stereoisomers' NMR spectra to the natural product, leading to the establishment of the 6R,8S,10S configuration . The stereochemistry of other synthesized compounds, such as furanoeremophilan-3,6-dione, was discussed using NMR spectrometry, which is a powerful tool for elucidating the arrangement of atoms within a molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound-related compounds are diverse and include allylation, epoxidation, the Mitsunobu reaction, furannulation, and catalytic reduction. These reactions are carefully chosen to build up the complex molecular architecture of the sesquiterpenes while controlling the stereochemistry. For example, the Brown allylation is used to introduce an allyl group in a stereoselective manner, and the vanadium-catalyzed epoxidation is employed to introduce an epoxide functional group, which is a key step in the synthesis .
Physical and Chemical Properties Analysis
While the provided papers do not give extensive details on the physical and chemical properties of this compound or its related compounds, such properties are typically characterized by techniques like NMR, infrared spectroscopy, and mass spectrometry. These techniques help in confirming the identity and purity of the synthesized compounds. The NMR spectra of the synthesized ligularone were found to be identical to those of the natural product, indicating successful synthesis .
Applications De Recherche Scientifique
Chemical Composition and Structural Analysis
- Ligularinine, along with other pyrrolizidine alkaloids like ligularidine, neoligularidine, and ligularizine, was identified as a constituent of the roots and aerial parts of Ligularia dentata. These compounds' structures were elucidated using spectral data and chemical conversion methods (Asada & Furuya, 1984).
Genotoxicity Studies
- This compound, among other pyrrolizidine alkaloids, was studied for DNA repair synthesis in rat hepatocytes. Notably, this compound was one of the two alkaloids that did not elicit DNA repair, indicating its distinct biochemical properties compared to other pyrrolizidine alkaloids (Mori et al., 1985).
Pharmacognostic Research
- Pharmacognostic studies on Ligularia species, which include this compound, aim to provide scientific identification and characterization of these plants. Such studies involve various analytical techniques like UV, TLC, and microscopic identification (Cheng Yu-huai, 2011).
Chemical Characterization in Ligularia Species
- Research on Ligularia species, which contain this compound, includes isolating and characterizing various chemical compounds. These studies contribute to the understanding of the chemical diversity and potential pharmacological applications of these plants (Gong et al., 2018).
Herbal Medicine Research
- The study of herbal medicines like Ligularia species, which contain this compound, involves exploring their traditional uses and potential therapeutic applications. This encompasses investigating various bioactive components and their roles in treating human ailments (Roychoudhury et al., 2022).
Ethnopharmacological Significance
- Ethnopharmacological trends often include the study of plants like Ligularia, containing this compound. These studies bridge traditional knowledge and modern scientific research, providing insights into the medicinal uses of these plants (Gilani & Atta-ur-rahman, 2005).
Mécanisme D'action
Target of Action
Ligularinine is a potent inhibitor of Chinese hamster ovary cell kinase and an analog of human protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death.
Mode of Action
This compound interacts with its targets, the kinases, by binding to their active sites. This binding inhibits the activity of the kinases, leading to changes in the cellular processes that these kinases regulate .
Result of Action
This compound exhibits strong anticancer activity against a variety of tumor cells by inducing apoptosis, or programmed cell death . By inhibiting kinase activity, this compound disrupts the normal functioning of the cells, leading to cell death.
Propriétés
IUPAC Name |
(1R,4E,6R,7S,11S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15?,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHCJHQOYFUIMG-WCICKULTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@](C(=O)OC[C@H]2CCN3C2[C@@H](CC3)OC1=O)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90364-90-2 | |
| Record name | Ligularinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090364902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



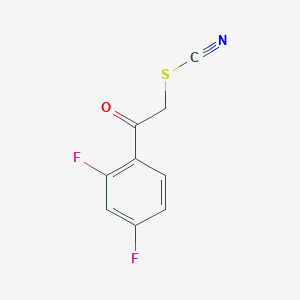
![(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3030338.png)
![(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B3030339.png)

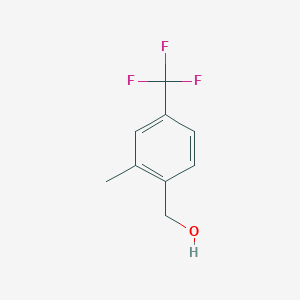
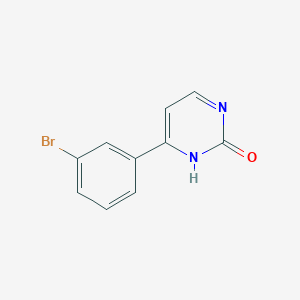

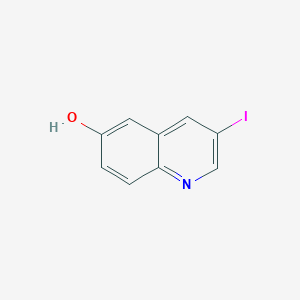
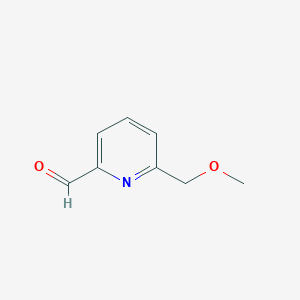
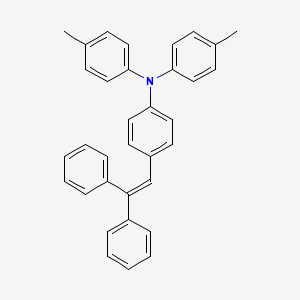
![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)
